molecular formula C13H17NO2 B5401313 4-[(3-methylphenyl)acetyl]morpholine

4-[(3-methylphenyl)acetyl]morpholine

Cat. No.: B5401313
M. Wt: 219.28 g/mol
InChI Key: BWHWWICEXYSMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylphenyl)acetyl]morpholine is a morpholine derivative featuring a 3-methylphenylacetyl substituent. Morpholine derivatives are widely explored in medicinal chemistry due to their versatile pharmacological properties, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents .

The molecular formula of this compound is estimated to be C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol (calculated from ’s precursor, 4-(3-methylphenyl)morpholine, by adding the acetyl group).

Properties

IUPAC Name

2-(3-methylphenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-3-2-4-12(9-11)10-13(15)14-5-7-16-8-6-14/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHWWICEXYSMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Table 1: Key Morpholine Derivatives and Their Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities
4-[(3-Methylphenyl)acetyl]morpholine 3-methylphenylacetyl 219.28 Moderate lipophilicity (estimated cLog P ~2.5); potential CNS activity due to methyl group
4-[(3-Fluorophenyl)acetyl]morpholine 3-fluorophenylacetyl 223.25 Higher electronegativity may enhance binding affinity to polar targets
CID2992168 3,4-dimethoxyphenyl-pyrimidine-morpholine N/A High EP2 receptor potentiation (fold shift = 12.3); morpholine critical for activity
4-[2-(Naphthyloxy)ethyl]morpholine 2-(naphthalen-1-yloxy)ethyl 271.35 cLog P = 4.2; potent TNF-α inhibition (IC₅₀ = 0.8 μM)
4-(p-Tolyl)morpholine 4-methylphenyl 177.24 Precursor; melting point 38–39°C; used in metal-catalyzed cleavage reactions

Physicochemical Properties

  • Lipophilicity : The 3-methyl group increases hydrophobicity compared to unsubstituted phenylacetyl derivatives (e.g., 4-phenylmorpholine, cLog P ~1.8). This aligns with trends observed in , where para-chlorophenyl groups (cLog P = 4.3) enhance activity in hydrophobic binding pockets.
  • Synthetic Accessibility : Analogous compounds like 4-(p-tolyl)morpholine are synthesized via Grignard reactions or transition-metal catalysis, suggesting feasible routes for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.